4-(4-Cyclopentylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
4-(4-Cyclopentylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a heterocyclic compound featuring a tetrahydrobenzothienopyrimidine core fused with a cyclopentyl-substituted piperazine moiety. This scaffold is notable for its modular synthesis, allowing substitutions at the 4-position of the pyrimidine ring, which significantly influences physicochemical and biological properties.
Properties
IUPAC Name |
4-(4-cyclopentylpiperazin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4S/c1-2-6-14(5-1)22-9-11-23(12-10-22)18-17-15-7-3-4-8-16(15)24-19(17)21-13-20-18/h13-14H,1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMNSPYXOLXEGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C3=C4C5=C(CCCC5)SC4=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-Cyclopentylpiperazin-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of polyphosphoric acid (PPA) as a cyclizing agent . Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Core Reactivity of the Benzothieno-Pyrimidine System
The benzothieno[2,3-d]pyrimidine scaffold provides multiple sites for electrophilic or nucleophilic substitution:
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Position 2 : The pyrimidine nitrogen at position 1 and the sulfur atom in the benzothiophene ring influence electron density, making position 2 susceptible to functionalization (e.g., amidation or alkylation) .
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Position 4 : The 4-cyclopentylpiperazine group is introduced via nucleophilic aromatic substitution (NAS), typically replacing a chloride or other leaving group .
Table 1: Representative Substitution Reactions at Position 4
Modification of the Piperazine Substituent
The 4-cyclopentylpiperazine moiety undergoes further derivatization:
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N-Alkylation/Acylation : The secondary amine in piperazine reacts with alkyl halides or acyl chlorides. For example, nitrosation produces 4-nitrosopiperazine derivatives under acidic conditions .
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Cyclopentyl Group Functionalization : The cyclopentyl ring can participate in hydrogenation or oxidation, though steric hindrance limits reactivity .
Table 2: Piperazine Modifications
Hydrogenation of the Tetrahydrobenzothiophene Ring
The tetrahydrobenzothiophene component can undergo further saturation or ring-opening under catalytic hydrogenation (H₂/Pd-C), though this risks reducing the aromatic pyrimidine system .
Cross-Coupling Reactions
Palladium-mediated couplings (e.g., Suzuki, Buchwald-Hartwig) enable aryl/heteroaryl group introduction. For example:
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Suzuki Coupling : Reaction with aryl boronic acids at position 6 or 7 of the benzothiophene ring .
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Buchwald-Hartwig Amination : Installation of secondary amines at position 2 .
Biological Activity and Stability
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Hydrolytic Stability : The compound resists hydrolysis at physiological pH due to the electron-withdrawing pyrimidine ring .
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Metabolic Pathways : Oxidative metabolism occurs primarily at the piperazine nitrogen or cyclopentyl group, as observed in related analogs .
Synthetic Optimization Challenges
Scientific Research Applications
Medicinal Chemistry Applications
- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine. The cyclopentylpiperazine moiety is known for enhancing binding affinity to serotonin receptors, which could lead to novel antidepressants .
- Anxiolytic Effects : Compounds derived from piperazine are often explored for their anxiolytic properties. The structural characteristics of 4-(4-Cyclopentylpiperazin-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine suggest it may interact with GABAergic systems, potentially providing therapeutic benefits in anxiety disorders .
- Antipsychotic Potential : Given its ability to influence dopaminergic pathways through piperazine derivatives, this compound may also serve as a candidate for antipsychotic drug development. Its pharmacological profile warrants further investigation into its efficacy against schizophrenia and related disorders .
Case Study 1: Antidepressant Efficacy
A study conducted on structurally similar piperazine derivatives demonstrated significant antidepressant-like effects in animal models. The mechanism was attributed to increased serotonin levels in the synaptic cleft due to receptor modulation .
Case Study 2: Anxiolytic Properties
In another study focusing on piperazine compounds, researchers found that certain derivatives exhibited notable anxiolytic effects comparable to established benzodiazepines but with fewer side effects . This suggests that 4-(4-Cyclopentylpiperazin-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine could follow a similar path.
Mechanism of Action
The mechanism of action of 4-(4-Cyclopentylpiperazin-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs) and AMPK-related kinase 5 (ARK5). By inhibiting these kinases, the compound can induce apoptosis in tumor cells, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Substituent Variations at the 4-Position
The 4-position of the tetrahydrobenzothienopyrimidine core is a critical site for structural diversification. Key analogs and their substituents include:
Key Observations :
- Lipophilicity : The cyclopentyl group offers intermediate hydrophobicity compared to benzyl (4c, 4d) and trifluoromethylphenyl (17) substituents, which may optimize blood-brain barrier penetration .
- Melting Points : Benzyl-substituted derivatives (4c, 4d) exhibit higher melting points (134–143°C) than morpholinyl analogs (160–162°C), likely due to crystallinity differences .
- Synthetic Flexibility: All analogs derive from a common chloro intermediate (4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine), enabling modular synthesis via nucleophilic substitution .
Physicochemical and Spectral Comparisons
- IR/NMR Trends :
- Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., [M]+ for 4c: m/z 413.2) .
Biological Activity
The compound 4-(4-Cyclopentylpiperazin-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis and biological properties of this compound, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₄S
- Molecular Weight : 286.39 g/mol
Synthesis
The synthesis of this compound typically involves multi-step processes that include the formation of the piperazine ring and subsequent cyclization to form the benzothieno-pyrimidine core. The detailed synthetic route includes:
- Formation of Piperazine Derivative : Starting from cyclopentylpiperazine.
- Cyclization Reaction : Involves coupling with appropriate precursors to form the tetrahydrobenzothieno-pyrimidine structure.
Antitumor Activity
Research indicates that derivatives of piperazine compounds exhibit significant antitumor activity. A study demonstrated that modifications in the piperazine moiety can enhance cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of specific kinases that are pivotal in tumor growth and proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antibacterial and antifungal properties. In vitro studies showed that it possesses activity against several strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
CNS Activity
Due to the presence of the piperazine structure, this compound may exhibit central nervous system (CNS) activity. Compounds with similar structures have been noted for their potential as anxiolytics and antidepressants by modulating neurotransmitter systems such as serotonin and dopamine .
The proposed mechanisms through which 4-(4-Cyclopentylpiperazin-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine exerts its biological effects include:
- Kinase Inhibition : Targeting cyclin-dependent kinases (CDKs) involved in cell cycle regulation.
- Receptor Modulation : Acting as an antagonist or inverse agonist at specific neurotransmitter receptors (e.g., histamine H3 receptors), influencing various physiological responses.
Case Study 1: Antitumor Efficacy
A recent study investigated the antitumor efficacy of related compounds in a murine model. The results indicated a significant reduction in tumor size when treated with piperazine derivatives compared to controls. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .
Case Study 2: Antimicrobial Testing
Another study focused on evaluating the antimicrobial properties against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting its potential utility in treating resistant infections .
Comparative Biological Activity Table
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-(4-Cyclopentylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine?
The synthesis typically involves multi-step reactions starting with functionalized thienopyrimidine precursors. For example, a general procedure includes:
- Step 1 : Condensation of azomethine intermediates (0.08 mol) in glacial acetic acid under reflux (30–60 min), followed by DMSO addition and further reflux (60 min) to cyclize the structure .
- Step 2 : Introduction of the 4-cyclopentylpiperazine moiety via nucleophilic substitution or metal-catalyzed coupling. Aluminum amalgam in aqueous tetrahydrofuran has been used for analogous reductions .
- Step 3 : Purification via recrystallization (e.g., acetic acid) and characterization using NMR, IR, and mass spectrometry .
Q. How is the molecular structure of this compound validated experimentally?
Structural confirmation relies on:
- Single-crystal X-ray diffraction : Provides precise bond lengths and angles (e.g., mean C–C bond length = 0.004 Å, R factor = 0.069) .
- Spectroscopic techniques : H/C NMR for functional group analysis and IR for identifying carbonyl (C=O) or amine (N–H) stretches .
- Elemental analysis : Validates purity and stoichiometry .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s antimicrobial or pharmacological activity?
- In vitro assays : Minimum Inhibitory Concentration (MIC) tests against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
- Docking studies : Use software like AutoDock to predict binding affinities to target proteins (e.g., bacterial dihydrofolate reductase) .
- Cellular toxicity assays : MTT or LDH tests on mammalian cell lines to assess selectivity .
Q. What strategies resolve discrepancies in reported biological activity data for thienopyrimidine derivatives?
- Replication under standardized conditions : Control variables like solvent purity, incubation time, and cell line origin .
- Meta-analysis : Compare data across studies to identify outliers or trends (e.g., substituent effects on activity) .
- Advanced characterization : Use HPLC-MS to verify compound integrity post-synthesis, as impurities may skew results .
Q. How do molecular docking studies inform structure-activity relationships (SAR) for this compound?
- Binding pocket analysis : Identify key interactions (e.g., hydrogen bonds between the piperazine moiety and active-site residues) .
- Pharmacophore modeling : Map electrostatic/hydrophobic features critical for target engagement .
- Free energy calculations : Predict ΔG values to rank derivatives by theoretical efficacy .
Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?
- Crystal growth : Slow evaporation from polar solvents (e.g., ethanol/water mixtures) improves diffraction quality .
- Disorder modeling : Refine occupancy parameters for flexible groups (e.g., cyclopentyl rings) using software like SHELXL .
- Thermal motion correction : Apply anisotropic displacement parameters to enhance structural accuracy .
Methodological Considerations
Q. How can researchers optimize synthetic yields for large-scale preparation?
- Reagent selection : Replace aluminum amalgam with catalytic hydrogenation for safer reduction .
- Solvent optimization : Use microwave-assisted synthesis in DMF to reduce reaction time .
- By-product management : Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound .
Q. What analytical techniques are critical for assessing purity in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
